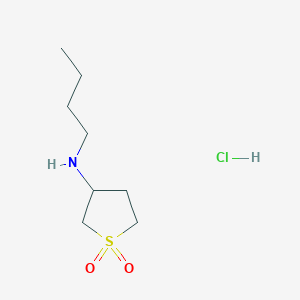
N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride typically involves the reaction of N-butylamine with 1,1-dioxidotetrahydrothiophene under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is primarily used in proteomics research. It is utilized for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for biochemical studies .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,1-dioxidotetrahydrothien-3-yl)-N-(4-methoxybenzyl)amine hydrochloride: This compound has a similar structure but includes a methoxybenzyl group instead of a butyl group.
3-n-Butylamino-sulfolan: Another related compound with a similar core structure but different substituents.
Uniqueness
N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is unique due to its specific combination of a butyl group and a dioxidotetrahydrothienyl moiety. This unique structure allows it to interact with proteins in ways that other similar compounds may not, making it particularly valuable for proteomics research .
Activité Biologique
N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antiparasitic and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C8H18ClNO2S
- Molecular Weight : 227.75 g/mol
- CAS Number : 5553-21-9
1. Antiparasitic Activity
Recent studies have highlighted the compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant trypanocidal activity, with lethal concentrations (LC50) evaluated against different strains.
| Compound | Strain | LC50 (µM) | Reference |
|---|---|---|---|
| This compound | NINOA | 38.9 | |
| This compound | INC-5 | 81.5 | |
| Benznidazole (reference) | NINOA | 130.7 | |
| Nifurtimox (reference) | INC-5 | 139.4 |
The compound's mechanism of action appears to involve inhibition of trypanothione reductase (TcTR), an enzyme critical for the survival of the parasite. Molecular docking studies indicated that the compound binds effectively to the active site of TcTR, suggesting a potential therapeutic pathway.
2. Anticancer Activity
In addition to its antiparasitic effects, this compound has been evaluated for anticancer properties. The compound was tested against various cancer cell lines using MTT assays, revealing notable cytotoxicity.
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Case Study 1: Trypanocidal Activity
A recent study evaluated a series of n-butyl derivatives against T. cruzi. The most effective compounds were those with aromatic substituents, which enhanced biological activity compared to simpler structures.
Case Study 2: Anticancer Efficacy
In a screening of compounds against the NCI-60 human tumor cell line panel, this compound exhibited significant growth inhibition across multiple cancer types, indicating its potential as a multitarget therapeutic agent.
Propriétés
IUPAC Name |
N-butyl-1,1-dioxothiolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-2-3-5-9-8-4-6-12(10,11)7-8;/h8-9H,2-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGOZKYERQICPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1CCS(=O)(=O)C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














